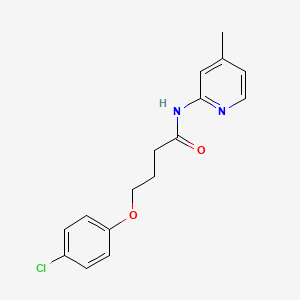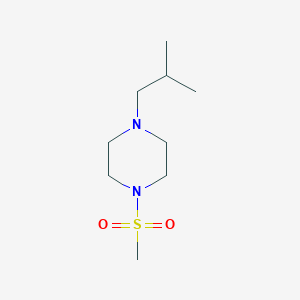![molecular formula C20H30N2O4S B7547394 Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B7547394.png)
Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone, also known as AZP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone is not fully understood, but it is believed to act as a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in the regulation of various physiological processes, including inflammation, pain, and cognitive function. By blocking this receptor, this compound is thought to reduce inflammation and pain, as well as improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant effects on various biochemical and physiological processes in the body. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of chronic pain and inflammation. Additionally, this compound has been shown to increase the levels of anti-inflammatory cytokines, such as IL-10, which help to reduce inflammation and promote tissue repair.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone in lab experiments is its high selectivity and specificity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of blocking this receptor in a controlled manner. However, one limitation of using this compound is its relatively low potency compared to other α7 nicotinic acetylcholine receptor antagonists. This may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for research on Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone. One area of interest is its potential use in the treatment of Alzheimer's disease, as the α7 nicotinic acetylcholine receptor has been implicated in the pathogenesis of this disease. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its long-term safety and efficacy. Finally, research is needed to identify other potential therapeutic applications of this compound, as its effects on various physiological processes suggest that it may have a wide range of uses.
Synthesis Methods
Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone is synthesized through a multi-step process that involves the reaction of piperidine with 4-methoxy-3-methylbenzenesulfonyl chloride, followed by the reaction of the resulting compound with azepan-1-one. The final step involves the reaction of the intermediate product with methanesulfonyl chloride to obtain this compound in its pure form.
Scientific Research Applications
Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain conditions such as arthritis and neuropathic pain. Additionally, this compound has been shown to have anticonvulsant and anxiolytic effects, indicating its potential use in the treatment of epilepsy and anxiety disorders.
properties
IUPAC Name |
azepan-1-yl-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c1-16-14-18(9-10-19(16)26-2)27(24,25)22-13-7-8-17(15-22)20(23)21-11-5-3-4-6-12-21/h9-10,14,17H,3-8,11-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHFLYNAPPHUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7547317.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7547321.png)

![2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile](/img/structure/B7547326.png)
![1-(2-Methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B7547334.png)


![1-[(2-Chloro-6-fluorophenyl)methyl-methylamino]-3-(oxolan-2-ylmethoxy)propan-2-ol](/img/structure/B7547348.png)
![2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7547354.png)

![(3S)-3-(methanesulfonamido)-N-[3-(pyrazol-1-ylmethyl)phenyl]piperidine-1-carboxamide](/img/structure/B7547372.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7547387.png)
![N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B7547396.png)
![2-(1-methylpyrazol-4-yl)-N-[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7547424.png)